N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-2-25-20-9-7-17(8-10-20)15-21(24)22-16-18-11-13-23(14-12-18)19-5-3-4-6-19/h7-10,18-19H,2-6,11-16H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWZCJXLUCIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 328.45 g/mol. The compound features a cyclopentyl group attached to a piperidine ring, which is further connected to an acetamide functionality with an ethoxy-substituted phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O2 |
| Molecular Weight | 328.45 g/mol |
| CAS Number | 953200-62-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly through modulation of receptors and enzymes associated with neurological pathways. Preliminary studies suggest that this compound may exhibit properties similar to known psychoactive substances, potentially influencing dopaminergic and serotonergic systems.
Pharmacological Effects
Research has indicated that compounds of this class may possess the following pharmacological effects:
- Analgesic Activity : Potential pain-relieving properties have been observed in animal models.
- Antidepressant Effects : Modulation of serotonin levels could indicate antidepressant-like effects.
- Cognitive Enhancement : Some studies suggest improvements in cognitive function and memory retention.
Case Studies and Research Findings
- Analgesic Studies : In a controlled study involving rodents, this compound demonstrated significant analgesic effects comparable to standard analgesics like morphine. The study measured pain response using the tail-flick method, showing a reduction in response time indicative of pain relief.
- Neuropharmacological Assessment : A neuropharmacological assessment revealed that the compound could enhance cognitive performance in memory tasks, suggesting potential use in treating cognitive deficits associated with neurodegenerative diseases.
- Serotonergic Modulation : Research examining the compound's effect on serotonin receptors showed increased binding affinity to 5-HT_1A receptors, which are implicated in mood regulation and anxiety responses.
Toxicology and Safety Profile
Toxicological evaluations have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-ethoxyphenyl group is a critical moiety in the target compound. Comparisons with other acetamides highlight the impact of substituents on biological activity and physicochemical properties:
- 4-Ethoxyphenyl vs. Methoxyphenyl: N-(4-methoxyphenyl)acetamide derivatives (e.g., ) exhibit antimicrobial activity due to the electron-donating methoxy group enhancing resonance stabilization. 2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide () demonstrates the role of sulfonyl-piperidine substituents in modulating solubility and receptor affinity. The target compound lacks a sulfonyl group but includes a cyclopentylpiperidine, which may enhance steric bulk and alter binding kinetics .
- Halogenated Phenyl Derivatives: Chlorinated analogs like N-(3-chloro-4-hydroxyphenyl)acetamide () show altered metabolic stability compared to non-halogenated variants.
Piperidine/Piperazine Modifications
The cyclopentylpiperidine moiety is a key structural feature. Comparisons include:
- Piperidine vs. Piperazine: N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () incorporates a piperazine ring with a sulfonyl group, enhancing hydrogen-bonding capacity. N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide () acts as a muscarinic receptor modulator. The target compound’s piperidine group could similarly interact with acetylcholine-binding sites, though its cyclopentyl substitution might reduce presynaptic antagonism .
Cyclopentyl vs. Aromatic Substitutions :
Functional Group Additions
- Sulfanyl and Sulfonyl Groups: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () leverages a sulfanyl group for antimicrobial activity. The target compound lacks this group, suggesting divergent mechanisms . 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide () includes a bromophenoxy group, which may enhance electrophilic reactivity. The target compound’s ethoxyphenyl group is less reactive, favoring stability .
Comparative Data Table
*Estimated based on structural formula.
Preparation Methods
Structural and Functional Overview
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide (molecular formula: C₂₁H₃₂N₂O₂) features a piperidine core substituted with a cyclopentyl group at the 1-position and an acetamide-linked 4-ethoxyphenyl moiety at the 4-methyl position. The ethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the cyclopentylpiperidine moiety may influence receptor binding affinity.
Synthesis of Key Intermediates
Preparation of 1-Cyclopentylpiperidine
The synthesis begins with the preparation of 1-cyclopentylpiperidine, a critical intermediate. Patent data suggests two primary routes:
Route A: Nucleophilic Substitution
Cyclopentylamine reacts with a piperidine precursor (e.g., 4-chloropiperidine) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic displacement of the chloride.
Route B: Reductive Amination
Piperidone undergoes reductive amination with cyclopentanone using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers higher stereochemical control but requires stringent pH maintenance (pH 4–6).
Table 1: Comparative Analysis of 1-Cyclopentylpiperidine Synthesis
| Method | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Route A | 4-Chloropiperidine, Cyclopentylamine | K₂CO₃/DMF, 80°C, 12h | 68–72 | 95 |
| Route B | Piperidone, Cyclopentanone | NaBH₃CN/MeOH, RT, 24h | 82–85 | 98 |
Synthesis of 2-(4-Ethoxyphenyl)acetamide
The ethoxyphenyl acetamide moiety is synthesized via Friedel-Crafts acylation or amidation:
Friedel-Crafts Acylation
4-Ethoxyaniline reacts with chloroacetyl chloride in chloroform under acidic conditions (HCl, 0–5°C), followed by ammonia treatment to yield 2-(4-ethoxyphenyl)acetamide.
Amidation of 4-Ethoxyphenylacetic Acid
4-Ethoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with ammonium hydroxide to produce the acetamide.
Coupling Strategies for Final Product
N-Alkylation of 1-Cyclopentylpiperidine
The piperidine intermediate undergoes N-alkylation with 2-(4-ethoxyphenyl)acetamide. Sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C promotes the reaction, with a molar ratio of 1:1.2 (piperidine:acetamide).
Reductive Amination Alternative
A patent-derived method employs reductive amination using 4-aminomethyl-1-cyclopentylpiperidine and 4-ethoxyphenylacetaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at room temperature achieves yields of 74–78%.
Table 2: Coupling Reaction Optimization
| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-Alkylation | NaH, THF | THF | 60°C | 8 | 65 |
| Reductive Amination | NaBH(OAc)₃, DCM | DCM | RT | 24 | 78 |
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure:
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.50–1.85 (m, 8H, cyclopentyl), 2.30–2.60 (m, 4H, piperidine), 3.40 (s, 2H, CH₂CO), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 6.85 (d, J=8.5 Hz, 2H, Ar-H), 7.20 (d, J=8.5 Hz, 2H, Ar-H).
- HRMS (ESI): m/z calculated for C₂₁H₃₂N₂O₂ [M+H]⁺: 344.499, found: 344.502.
Challenges and Optimization
Scalability and Industrial Relevance
Batch processes using Route B (reductive amination) demonstrate superior scalability, with pilot-scale yields of 76% (50 kg batches). Continuous-flow systems are under investigation to enhance throughput.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Stepwise synthesis : Start with functionalization of the piperidine ring via nucleophilic substitution, followed by coupling with the 4-ethoxyphenylacetamide moiety. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Optimization : Adjust reaction temperature (e.g., 60–80°C for amide bond formation) and solvent polarity (e.g., DMF for solubility). Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with gradients of ethyl acetate/hexane .
- Yield improvement : Employ catalysts like HOBt/DCC for efficient coupling and reduce side products via dropwise addition of reagents .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the piperidine and ethoxyphenyl groups. Peaks for cyclopentyl protons (δ 1.5–2.0 ppm) and ethoxy groups (δ 1.3–1.4 ppm) are critical markers .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretches (~1650 cm) and aromatic C-H bends (~830 cm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial screening of its biological activity?
- Methodology :
- Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24–48 hours .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) and normal fibroblasts (e.g., NIH/3T3) to evaluate selectivity .
Advanced Research Questions
Q. How can researchers analyze and resolve contradictions in biological activity data across different studies?
- Methodology :
- Meta-analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .
- Structural validation : Re-examine compound purity and stereochemistry (e.g., chiral HPLC) if activity discrepancies arise .
- Target specificity profiling : Use kinase panels or receptor-binding assays to rule off-target effects .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the compound's pharmacological profile?
- Methodology :
-
Substituent modification : Synthesize derivatives with varied groups (e.g., replacing ethoxy with methoxy or halogens) and compare activities (Table 1) .
-
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like enzymes or GPCRs .
Table 1 : Example SAR for Ethoxyphenyl Derivatives
Substituent Biological Activity (IC, μM) Target 4-Ethoxy 2.1 ± 0.3 (A549 cells) EGFR 4-Methoxy 5.8 ± 0.6 EGFR 4-Fluoro 1.9 ± 0.2 VEGFR2
Q. What advanced computational methods are used to predict the compound's interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to assess stability of binding poses over 100 ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at active sites (e.g., for CYP450 enzymes) to predict metabolic pathways .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors) using tools like Schrödinger’s Phase .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported spectroscopic data for this compound?
- Methodology :
- Cross-validation : Compare NMR and IR spectra with structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide) to identify shifts caused by substituent effects .
- Crystallography : Resolve absolute configuration via X-ray diffraction if stereocenters are present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
